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For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Phenylbenzo[d]thiazole is a heterocyclic aromatic compound featuring a benzene ring

fused to a thiazole ring, with a phenyl substituent at the 5-position. This scaffold is of significant

interest in medicinal chemistry and materials science due to the diverse biological activities and

intriguing photophysical properties exhibited by its derivatives.[1][2] This guide provides a

comprehensive overview of the core physicochemical properties of 5-Phenylbenzo[d]thiazole,

including its molecular structure, proposed synthesis, and detailed characterization based on

spectroscopic and physical data extrapolated from closely related analogues. Experimental

protocols and in-depth analysis of expected data are presented to offer a predictive yet robust

profile for this compound, serving as a foundational resource for researchers.

Molecular Structure and Core Properties
5-Phenylbenzo[d]thiazole belongs to the benzothiazole family, a class of compounds known

for their stability and wide range of applications.[3][4] The fusion of the electron-rich benzene

and thiazole rings, combined with the additional phenyl group, results in an extended π-

conjugated system. This electronic structure is the primary determinant of its chemical

reactivity, spectroscopic behavior, and potential as a pharmacophore or functional material.
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Property Value Source

Molecular Formula C₁₃H₉NS [5]

Molecular Weight 211.28 g/mol [5]

CAS Number 91804-56-7 [5]

Canonical SMILES
C1=CC=C(C=C1)C2=CC3=C(

C=C2)N=CS3
N/A

InChI Key
N/A (Specific InChI Key not

publicly indexed)
N/A

Synthesis of 5-Phenylbenzo[d]thiazole
While a specific documented synthesis for 5-phenylbenzo[d]thiazole is not readily available in

peer-reviewed literature, a robust synthetic route can be designed based on established

methods for creating substituted benzothiazoles. The most common and effective method is

the condensation reaction between a substituted 2-aminothiophenol and an aldehyde, often

referred to as the Jacobs-Gould reaction pathway. For 5-phenylbenzo[d]thiazole, the key

precursors would be 4-phenyl-2-aminothiophenol and a suitable one-carbon source like

formaldehyde or its equivalent.

An alternative and likely more direct approach for this specific isomer involves a Suzuki cross-

coupling reaction, a powerful method for forming carbon-carbon bonds. This approach offers

high yields and functional group tolerance.[6]

Proposed Synthetic Workflow: Suzuki Cross-Coupling
This protocol is designed to be self-validating, with clear checkpoints for characterization. The

choice of a Suzuki coupling is based on its reliability and the commercial availability of the

necessary precursors.
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Click to download full resolution via product page

Caption: Proposed Suzuki coupling workflow for the synthesis of 5-Phenylbenzo[d]thiazole.
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Step-by-Step Experimental Protocol
Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 5-

bromobenzo[d]thiazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1

ratio).

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, quench the reaction with water. Extract the

aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry

over anhydrous magnesium sulfate.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 5-Phenylbenzo[d]thiazole.

Characterization: Confirm the structure and purity of the final product using NMR, Mass

Spectrometry, and IR spectroscopy. Determine the melting point.

Physicochemical Characterization
The following properties are predicted based on data from analogous compounds, particularly

2-phenylbenzothiazole and other substituted benzothiazoles.

Physical Properties
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Property
Predicted Value /
Description

Rationale / Comparative
Data

Melting Point 110 - 115 °C

2-Phenylbenzothiazole has a

melting point of 112-113 °C.[7]

The 5-phenyl isomer is

expected to have a similar

melting point due to

comparable molecular weight

and crystal packing forces.

Boiling Point > 300 °C (at atm. pressure)

High molecular weight and

aromatic nature suggest a high

boiling point. 2-Methyl-5-

phenylbenzothiazole boils at

209-210 °C at reduced

pressure (8 Torr).[8]

Appearance White to pale yellow solid

Phenyl-substituted

benzothiazoles are typically

crystalline solids at room

temperature.[7][9]

Solubility

Insoluble in water. Soluble in

common organic solvents like

Dichloromethane (DCM),

Chloroform (CHCl₃), Ethyl

Acetate (EtOAc), and Dimethyl

Sulfoxide (DMSO).

The aromatic, non-polar nature

of the molecule dictates its

solubility profile, similar to the

parent benzothiazole which is

slightly soluble in water but

very soluble in ether and

acetone.[10]

Spectroscopic Analysis
Spectroscopic analysis is critical for the unambiguous identification of 5-
Phenylbenzo[d]thiazole. The expected spectral data are as follows:

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals in

the aromatic region (7.0 - 9.0 ppm).
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Phenyl Group Protons: A multiplet corresponding to the 5 protons of the C5-phenyl ring,

likely appearing between 7.40-7.60 ppm.

Benzothiazole Protons: The protons on the benzo portion of the core will be distinct. The

proton at C2 (thiazole ring) will be a singlet around 9.0 ppm. The protons at C4, C6, and

C7 will appear as doublets or multiplets, with their chemical shifts influenced by the

anisotropic effect of the adjacent phenyl ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show multiple signals in the aromatic

region (110-170 ppm).

Thiazole Carbon (C2): Expected to be the most downfield signal, around 168 ppm.[7]

Other Aromatic Carbons: Approximately 11 other distinct signals for the remaining

aromatic carbons are expected.

The IR spectrum provides information about the functional groups present.

Wavenumber (cm⁻¹) Vibration Mode Expected Appearance

3100 - 3000 Aromatic C-H Stretch Sharp, medium intensity bands

1600 - 1450
C=C and C=N Aromatic Ring

Stretching

Multiple sharp bands of

varying intensity

~1478 Benzothiazole Ring Vibration Characteristic sharp peak[7]

770 - 730
C-H Out-of-plane Bending

(ortho-disubstituted benzene)
Strong band

710 - 690 C-S Stretch Weak to medium band[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Method: Electron Impact (EI) or Electrospray Ionization (ESI).

Expected Molecular Ion (M⁺): A prominent peak at m/z = 211, corresponding to the

molecular weight of C₁₃H₉NS.
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Expected Fragmentation: Common fragmentation patterns for benzothiazoles involve the

loss of HCN, S, or cleavage of the thiazole ring. The phenyl substituent may also fragment.

Optical and Electronic Properties
Benzothiazole derivatives are well-known for their fluorescent properties, making them useful

as dyes and probes.[6][12][13][14]

UV-Visible Absorption: 5-Phenylbenzo[d]thiazole is expected to absorb UV light strongly

due to its extended π-conjugated system. The absorption maxima (λ_max) are predicted to

be in the range of 300-350 nm in solvents like ethanol or cyclohexane.[15]

Fluorescence: Upon excitation, the molecule is likely to exhibit fluorescence. The emission

wavelength will be longer than the absorption wavelength (Stokes shift), likely in the blue or

green region of the visible spectrum (400-500 nm), depending on the solvent polarity.[6] The

quantum yield of fluorescence would require experimental determination.

Absorption (Excitation) Emission (Relaxation)

S₀

(Ground State)
S₁

(Excited State)

UV Photon Absorption
(~300-350 nm) S₁

(Excited State)
S₀

(Ground State)

Fluorescence Emission
(~400-500 nm)

Click to download full resolution via product page

Caption: Jablonski diagram illustrating the expected photophysical process of 5-
Phenylbenzo[d]thiazole.

Potential Applications in Research and
Development
The physicochemical properties of 5-Phenylbenzo[d]thiazole suggest its utility in several

advanced applications, drawing parallels from the broader benzothiazole family.
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Medicinal Chemistry: The benzothiazole nucleus is a "privileged scaffold" in drug discovery,

with derivatives showing anticancer, antimicrobial, and neuroprotective activities.[1][16] The

lipophilic phenyl group at the 5-position could enhance membrane permeability and protein-

ligand interactions, making it a valuable core for designing novel therapeutic agents.

Materials Science: The fluorescent nature of the scaffold makes it a candidate for the

development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent

probes for biological imaging.[13][17]

Synthetic Chemistry: As a functionalized building block, it can be used in the synthesis of

more complex heterocyclic systems and conjugated polymers for electronic applications.[18]

Conclusion
5-Phenylbenzo[d]thiazole is a compound with significant untapped potential. While specific

experimental data is sparse in public literature, a comprehensive physicochemical profile can

be reliably constructed through the analysis of analogous structures. Its predicted properties—

a stable, crystalline nature, defined spectroscopic signatures, and probable fluorescence—

make it a compelling target for further investigation. The synthetic protocols and

characterization data outlined in this guide provide a foundational framework for researchers to

synthesize, identify, and ultimately harness the capabilities of this versatile molecule in drug

discovery and materials science.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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